Ethyl 5-methoxy-1-(pyrimidin-2-yl)-1H-pyrazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-methoxy-1-(pyrimidin-2-yl)-1H-pyrazole-3-carboxylate is a heterocyclic compound that features a pyrazole ring fused with a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-methoxy-1-(pyrimidin-2-yl)-1H-pyrazole-3-carboxylate typically involves the condensation of 5-methoxy-1H-pyrazole-3-carboxylic acid with pyrimidine-2-amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The resulting intermediate is then esterified using ethanol and a catalytic amount of acid to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-methoxy-1-(pyrimidin-2-yl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether at low temperatures.
Substitution: Halides or nucleophiles in the presence of a base like sodium hydride (NaH) in DMF (dimethylformamide).
Major Products
Oxidation: 5-hydroxy-1-(pyrimidin-2-yl)-1H-pyrazole-3-carboxylate.
Reduction: Ethyl 5-methoxy-1-(pyrimidin-2-yl)-1H-pyrazole-3-methanol.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-methoxy-1-(pyrimidin-2-yl)-1H-pyrazole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 5-methoxy-1-(pyrimidin-2-yl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Ethyl 5-methoxy-1-(pyrimidin-2-yl)-1H-pyrazole-3-carboxylate can be compared with other similar compounds, such as:
1-(Pyrimidin-2-yl)-1H-pyrazole-3-carboxylate: Lacks the methoxy group, which may affect its reactivity and biological activity.
5-Methoxy-1-(pyrimidin-2-yl)-1H-pyrazole-3-carboxamide: Contains an amide group instead of an ester, which can influence its solubility and stability.
Ethyl 5-methoxy-1-(pyridin-2-yl)-1H-pyrazole-3-carboxylate: Features a pyridine ring instead of a pyrimidine ring, potentially altering its electronic properties and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H12N4O3 |
---|---|
Molecular Weight |
248.24 g/mol |
IUPAC Name |
ethyl 5-methoxy-1-pyrimidin-2-ylpyrazole-3-carboxylate |
InChI |
InChI=1S/C11H12N4O3/c1-3-18-10(16)8-7-9(17-2)15(14-8)11-12-5-4-6-13-11/h4-7H,3H2,1-2H3 |
InChI Key |
MHKLWQPDHXHDDK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1)OC)C2=NC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.